molecular formula C25H33NO4 B1265162 Aurachin P

Aurachin P

Cat. No. B1265162
M. Wt: 411.5 g/mol
InChI Key: MIQSPYRWRFLNMZ-ONMIXWMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aurachin P is a natural product found in Stigmatella erecta with data available.

Scientific Research Applications

Aurachin P Biosynthesis and Enzymatic Roles

  • Aurachin RE, related to Aurachin P, is a prenylated quinoline antibiotic with potent antibacterial activity against various Gram-positive bacteria. Its biosynthesis involves a gene cluster encoding cytochrome P450 (RauA), prenyltransferase, polyketide synthase, and others. The RauA enzyme plays a crucial role in catalyzing N-hydroxylation, essential for the antibiotic activity of aurachin RE (Kitagawa et al., 2013).
  • AuaA, a membrane-bound farnesyltransferase, catalyzes the prenylation of 2‐methyl‐4‐hydroxyquinoline in aurachin biosynthesis. The hydroxyl group at position C4 of the quinoline ring is crucial for acceptance by AuaA, affecting the formation of aurachin D (Stec et al., 2011).

Antibacterial and Antimicrobial Properties

  • Aurachins like Aurachin RE have been found to inhibit Mycobacterium tuberculosis, particularly in its non-replicating state, without affecting other Gram-positive bacterial growth. This reveals their potential as selective antimycobacterial agents (Debnath et al., 2012).

Biosynthetic Pathway Insights

  • Completing the biosynthesis puzzle of aurachins in Stigmatella aurantiaca, it was found that late-stage tailoring reactions convert C-type aurachins to A-type. This includes a unique pinacol rearrangement, an unprecedented tailoring reaction in secondary metabolite biosynthesis (Pistorius et al., 2011).

Novel Compounds and Synthesis

  • Aurachin P was isolated from Stigmatella erecta, identified as 1'-hydroxyaurachin A. Its synthesis involves glucose and ammonia, suggesting a new pathway branching off from the shikimate pathway (Höfle & Irschik, 2008).
  • The synthesis of aurachin D and isoprenoid analogues from Stigmatella aurantiaca was achieved via Conrad–Limpach cyclization, highlighting the biosynthesis and potential modifications of aurachin compounds (Dejon & Speicher, 2013).

properties

Product Name

Aurachin P

Molecular Formula

C25H33NO4

Molecular Weight

411.5 g/mol

IUPAC Name

(1R,2S)-2-[(2R,5E)-2-hydroxy-6,10-dimethylundeca-5,9-dien-2-yl]-4-methyl-5-oxido-1,2-dihydrofuro[2,3-c]quinolin-5-ium-1-ol

InChI

InChI=1S/C25H33NO4/c1-16(2)10-8-11-17(3)12-9-15-25(5,28)24-22(27)21-19-13-6-7-14-20(19)26(29)18(4)23(21)30-24/h6-7,10,12-14,22,24,27-28H,8-9,11,15H2,1-5H3/b17-12+/t22-,24+,25-/m1/s1

InChI Key

MIQSPYRWRFLNMZ-ONMIXWMFSA-N

Isomeric SMILES

CC1=[N+](C2=CC=CC=C2C3=C1O[C@@H]([C@@H]3O)[C@@](C)(CC/C=C(\C)/CCC=C(C)C)O)[O-]

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C3=C1OC(C3O)C(C)(CCC=C(C)CCC=C(C)C)O)[O-]

synonyms

aurachin P

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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